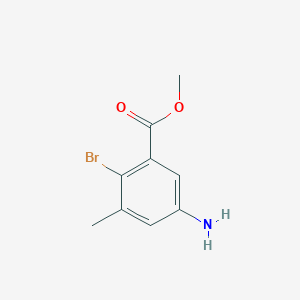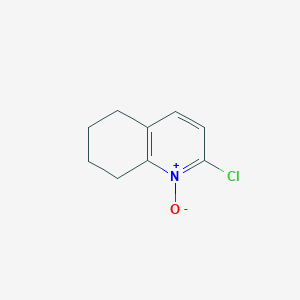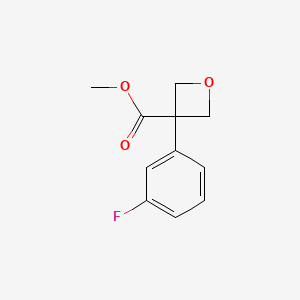![molecular formula C11H20ClNO2 B12099300 Ethyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B12099300.png)
Ethyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride is a bicyclic compound featuring a unique structure that makes it of interest in various fields of scientific research. This compound is characterized by its bicyclo[2.2.2]octane core, which provides a rigid framework that can influence its chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with a suitable bicyclic precursor, such as tropinone.
Reduction: The ketone group in tropinone is reduced to form the corresponding alcohol.
Amination: The alcohol is then converted to an amine through a series of steps involving protection and deprotection of functional groups.
Esterification: The carboxylic acid group is esterified to form the ethyl ester.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reduction: Using catalytic hydrogenation for the reduction step.
Continuous flow processes: To improve efficiency and yield.
Automated purification: Techniques such as crystallization or chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions involving alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Conversion to alcohols or amines.
Substitution: Formation of substituted amines or esters.
Applications De Recherche Scientifique
Ethyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of Ethyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may bind to receptors or enzymes, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular function.
Comparaison Avec Des Composés Similaires
Ethyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride can be compared with other similar compounds, such as:
Tropane Alkaloids: These compounds share a similar bicyclic structure but differ in functional groups and biological activity.
Azabicyclo Compounds: These include various derivatives with different substituents, affecting their chemical and biological properties.
List of Similar Compounds
Tropinone: A precursor in the synthesis of tropane alkaloids.
Cocaine: A well-known tropane alkaloid with stimulant properties.
Scopolamine: Another tropane alkaloid used for its anticholinergic effects.
Ethyl (2R,3R)-3-aminobicyclo[22
Propriétés
Formule moléculaire |
C11H20ClNO2 |
|---|---|
Poids moléculaire |
233.73 g/mol |
Nom IUPAC |
ethyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H19NO2.ClH/c1-2-14-11(13)9-7-3-5-8(6-4-7)10(9)12;/h7-10H,2-6,12H2,1H3;1H/t7?,8?,9-,10-;/m1./s1 |
Clé InChI |
CFRFVTFZTABHIF-FJEDJHNJSA-N |
SMILES isomérique |
CCOC(=O)[C@H]1[C@@H](C2CCC1CC2)N.Cl |
SMILES canonique |
CCOC(=O)C1C2CCC(C1N)CC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[2-(4-Amino-4-carboxy-butyrylamino)-2-(carboxymethyl-carbamoyl)-ethylsulfanyl]-succinic acid](/img/structure/B12099262.png)

![N-[(2,4-dimethylphenyl)methyl]cyclopentanamine](/img/structure/B12099277.png)


![4,8,12-Trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one](/img/structure/B12099292.png)
![[5-carboxy-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentyl]-trimethylazanium;chloride](/img/structure/B12099308.png)

